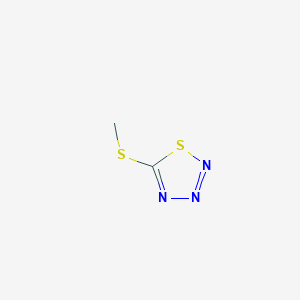

5-(Methylsulfanyl)-1,2,3,4-thiatriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a derivative of the 1,2,4-triazole family, which is characterized by the presence of a triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The methylsulfanyl group attached to the triazole ring is a functional group containing sulfur, which can significantly influence the chemical and physical properties of the compound. The triazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives often involves the alkylation of existing triazole compounds with various alkyl halides or other substituents. For instance, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with different alkylating agents leads to the formation of S-substituted 1,2,4-triazoles . Similarly, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions results in the formation of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines, demonstrating the versatility of triazole chemistry .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the X-ray diffraction study of tautomeric triazole compounds reveals the preference of certain tautomeric forms in the crystal structure . The molecular structure is also influenced by the nature of the substituents, as seen in the crystallographic data of triazolylpyridine-2-amine, which forms intermolecular contacts in the crystal lattice .

Chemical Reactions Analysis

Triazole derivatives undergo a variety of chemical reactions, including cycloaddition-elimination reactions with isocyanates to yield thiadiazolidine-3-ones . The reactivity of these compounds can be influenced by the substituents present on the triazole ring, as well as by the reaction conditions such as the use of catalysts or solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The presence of the methylsulfanyl group can affect the compound's solubility, boiling point, and melting point. The vibrational wavenumbers obtained from FT-IR spectroscopy provide insights into the bonding and electronic structure of the compound, such as the NH stretching wavenumber indicating the weakening of the NH bond . The molecular electrostatic potential map from theoretical studies can predict sites for nucleophilic attack, which is valuable for understanding the compound's reactivity . Additionally, the antimycobacterial activity of some triazole derivatives has been evaluated, showing moderate activity against various Mycobacterium species .

Applications De Recherche Scientifique

Chemical Properties and Synthesis

5-(Methylsulfanyl)-1,2,3,4-thiatriazole is part of the 1,2,3,4-thiatriazoles class, which are known for their instability and propensity to decompose upon heating, sometimes even detonating at their melting points. These compounds are generally synthesized via the treatment of thiohydrazides with nitrous acid. The chemical properties of 1,2,3,4-thiatriazoles, including those substituted with C-radicals such as 5-(Methylsulfanyl)-1,2,3,4-thiatriazole, have been studied in detail, emphasizing their instability and decomposing nature (Jensen & Pedersen, 1964).

Synthetic Applications and Degradative Studies

5-(Methylsulfanyl)-1,2,3,4-thiatriazole derivatives are utilized in various synthetic applications. For example, 5-aryl- and 5-alkyl-1,2,3,4-thiatriazoles have been synthesized for spectroscopic studies. Their thermal decomposition yields nitriles, nitrogen, and sulfur, highlighting the potential use of these compounds in generating these products (Lieber, Rao, & Orlowski, 1963).

Reactions with Isocyanates

The reactivity of 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines with isocyanates has been explored, yielding thiadiazolidine derivatives. This study offers insights into the reactivity of thiatriazole derivatives, which can contribute to the development of new synthetic routes for heterocyclic compounds (L'abbé et al., 1991).

Ultraviolet Absorption and Electronic Properties

The ultraviolet absorption spectra of 5-(substituted)amino-1,2,3,4-thiatriazoles, including those with methylsulfanyl substitutions, have been analyzed. These studies are crucial for understanding the electronic properties of thiatriazole rings and their potential applications in various fields, such as materials science (Lieber et al., 1959).

Molecular Docking and Activity Prediction

Molecular docking studies and activity prediction of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione have been conducted. These studies provide valuable insights into the potential biological activities of thiatriazole derivatives and their interactions with biological targets (Panicker et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or technology, or suggestions for further studies to better understand the compound’s properties or reactions.

Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “5-(Methylsulfanyl)-1,2,3,4-thiatriazole”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often provide access to these resources. You can also try contacting experts in the field for more information.

Propriétés

IUPAC Name |

5-methylsulfanylthiatriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c1-6-2-3-4-5-7-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFVCGKEJAKAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600671 |

Source

|

| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |

CAS RN |

52098-77-8 |

Source

|

| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.